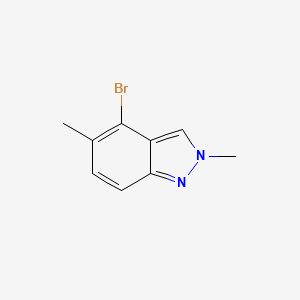

4-Bromo-2,5-dimethyl-2H-indazole

Descripción general

Descripción

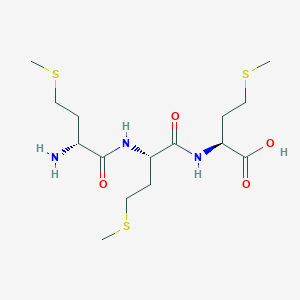

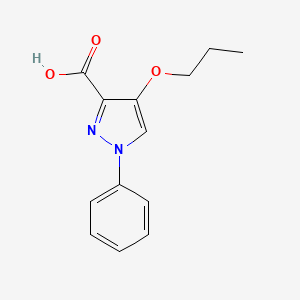

4-Bromo-2,5-dimethyl-2H-indazole is a chemical compound with the CAS Number: 1159511-86-0 . It has a molecular weight of 225.09 and its IUPAC name is 4-bromo-2,5-dimethyl-2H-indazole . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of 2H-indazoles, such as 4-Bromo-2,5-dimethyl-2H-indazole, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 4-Bromo-2,5-dimethyl-2H-indazole is 1S/C9H9BrN2/c1-6-3-4-8-7(9(6)10)5-12(2)11-8/h3-5H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles are diverse. They include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

4-Bromo-2,5-dimethyl-2H-indazole is a white to yellow powder or crystals . and is typically stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

4-Bromo-2,5-dimethyl-2H-indazole is utilized in the synthesis of various compounds with potential medicinal applications. For example, a key intermediate for potent IKK2 inhibitors, a type of anti-inflammatory agent, is derived from similar indazole compounds (Lin et al., 2008). Additionally, indazoles are used in the development of novel bromodomain inhibitors, a type of cancer treatment (Yoo et al., 2018).

Organic Chemistry and Synthesis Techniques

In the field of organic chemistry, 4-Bromo-2,5-dimethyl-2H-indazole is involved in various synthetic pathways. It participates in ring enlargement reactions and forms cinnolines, highlighting its versatility in organic synthesis (Schmidt et al., 2008). Furthermore, it's used in the development of efficient synthesis methods for indazole compounds, important for various chemical applications (Slade et al., 2009).

Photocatalysis and Green Chemistry

4-Bromo-2,5-dimethyl-2H-indazole is also important in photocatalysis and green chemistry. For instance, its derivatives are synthesized using solar photo-thermochemical processes, demonstrating an environmentally friendly approach to chemical synthesis (Dinda et al., 2014).

Safety and Hazards

Direcciones Futuras

Indazole-containing heterocyclic compounds, such as 4-Bromo-2,5-dimethyl-2H-indazole, have a wide variety of medicinal applications. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field may involve the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of new medicinal applications for these compounds.

Mecanismo De Acción

Target of Action

Indazole-containing compounds have been known to target various kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell signaling pathways, influencing cell growth, division, and death.

Mode of Action

Indazole derivatives generally interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function

Biochemical Pathways

Given that indazole derivatives often target kinases, it’s plausible that this compound could influence pathways related to cell growth and proliferation .

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.31 , suggesting it may have good bioavailability.

Result of Action

Given its potential kinase inhibitory activity, it may lead to the inhibition of cell growth and proliferation

Action Environment

The compound is stored at room temperature , suggesting it has good stability under normal conditions.

Propiedades

IUPAC Name |

4-bromo-2,5-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-4-8-7(9(6)10)5-12(2)11-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLAFXZSLHLHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CN(N=C2C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657249 | |

| Record name | 4-Bromo-2,5-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159511-86-0 | |

| Record name | 4-Bromo-2,5-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid](/img/structure/B1438343.png)

![4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline](/img/structure/B1438344.png)

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1438355.png)

![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/structure/B1438357.png)